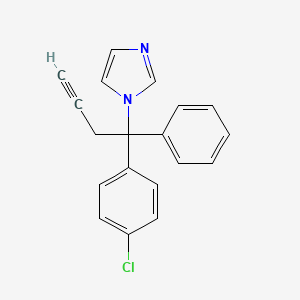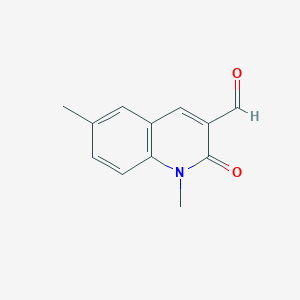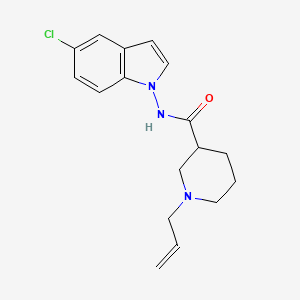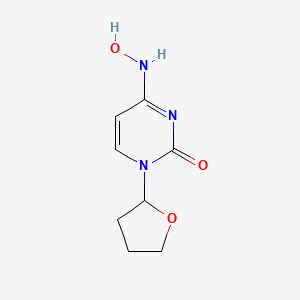
5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings The presence of a bromine atom at the 5-position of the pyrimidine ring and a pyrrole ring fused to the 2-position of the pyrimidine ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 5-bromopyrimidine with 2,5-dihydro-1H-pyrrole under specific conditions. One common method includes:
Starting Materials: 5-bromopyrimidine and 2,5-dihydro-1H-pyrrole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the pyrrole ring.
Applications De Recherche Scientifique
5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Uniqueness
5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine is unique due to the specific positioning of the bromine atom and the fusion of the pyrrole ring to the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Numéro CAS |
947534-34-1 |
|---|---|
Formule moléculaire |
C8H8BrN3 |
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
5-bromo-2-(2,5-dihydropyrrol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H8BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-2,5-6H,3-4H2 |
Clé InChI |
FWJXMEZVRWPAHI-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCN1C2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)



![5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920119.png)



![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)

